molecular formula C8H8O B123495 4-Methylbenzaldehyde CAS No. 104-87-0

4-Methylbenzaldehyde

Cat. No.: B123495
CAS No.: 104-87-0
M. Wt: 120.15 g/mol
InChI Key: FXLOVSHXALFLKQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      p-Tolualdehyde: is typically synthesized by oxidizing . The reaction conditions involve the use of an oxidizing agent, such as chromic acid or potassium permanganate.

    • Industrial production methods may vary, but the oxidation of p-xylene remains the primary route.
  • Chemical Reactions Analysis

      p-Tolualdehyde: undergoes various chemical reactions:

    • Common reagents include oxidizing agents, reducing agents, and Lewis acids.
  • Scientific Research Applications

      Chemistry: Used as an intermediate in the synthesis of fragrances and dyes.

      Biology: May serve as a substrate in microbial cultures (e.g., strains of ).

      Medicine: Limited direct applications, but its derivatives could have potential pharmaceutical uses.

      Industry: Essential for the production of specialty chemicals.

  • Comparison with Similar Compounds

      p-Tolualdehyde: is unique due to its specific structure (methyl group on the para position of the benzene ring).

    • Similar compounds include other aldehydes (e.g., benzaldehyde, o-tolualdehyde) and aromatic derivatives.

    Properties

    IUPAC Name

    4-methylbenzaldehyde
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    InChI

    InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FXLOVSHXALFLKQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C=O
    Source PubChem
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    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H8O
    Source PubChem
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    DSSTOX Substance ID

    DTXSID9041520
    Record name 4-Methylbenzaldehyde
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    Molecular Weight

    120.15 g/mol
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    Physical Description

    Liquid, Colorless liquid with a floral odor; [HSDB]
    Record name Benzaldehyde, 4-methyl-
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    Record name 4-Methylbenzaldehyde
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    Record name 4-Methylbenzaldehyde
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    Boiling Point

    204 °C, BP: 106 °C at 10 mm Hg, 204.00 °C. @ 760.00 mm Hg
    Record name 4-METHYLBENZALDEHYDE
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    Record name 4-Methylbenzaldehyde
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    Solubility

    Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform, In water, 2.27X10+3 mg/L at 25 °C, 2.27 mg/mL at 25 °C
    Record name 4-METHYLBENZALDEHYDE
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    Record name 4-Methylbenzaldehyde
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    Density

    1.0194 g/cu cm at 17 °C
    Record name 4-METHYLBENZALDEHYDE
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    Vapor Pressure

    0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C
    Record name 4-Methylbenzaldehyde
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    Record name 4-METHYLBENZALDEHYDE
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    Color/Form

    COLORLESS LIQUID

    CAS No.

    104-87-0
    Record name 4-Methylbenzaldehyde
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    Record name 4-Methylbenzaldehyde
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    Record name p-Tolualdehyde
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    Record name P-TOLUALDEHYDE
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    Record name 4-METHYLBENZALDEHYDE
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    Record name 4-Methylbenzaldehyde
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    Melting Point

    -6 °C
    Record name 4-METHYLBENZALDEHYDE
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    Record name 4-Methylbenzaldehyde
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    Synthesis routes and methods I

    Procedure details

    Esterification of methanol is carried out with the per-p-toluic acid product solution containing 30.0 % by weight of per-p-toluic acid, obtained by autooxidizing p-tolualdehyde with air in the absence of catalyst in acetone as a solvent.
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    Synthesis routes and methods II

    Procedure details

    Epoxidation of allyl alcohol is carried out with 200 g of the per-p-toluic acid product solution containing 31.6 % by weight of per-p-toluic acid, obtained by autooxidizing p-tolualdehyde with air in the absence of catalyst in acetone as a solvent. That is to say, the per-p-toluic acid product solution contains 63.2 g (0.415 moles) of per-p-toluic acid, 13.2 g (0.097 moles) of p-toluic acid and the solvent acetone. 24.4 g (0.420 mole) of allyl alcohol, which is equimolar to the per-p-toluic acid, is fed to an autoclave containing the per-p-toluic acid product solution, the autoclave being provided with a rotating stirrer and a reflux cooler, and subjected to reaction at a temperature of 50° to 52° C at a stirring speed of 500 rpm for 2 hours.
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    Synthesis routes and methods III

    Procedure details

    Esterification of methanol is carried out with 100 g of per-p-toluic acid crystals obtained by distilling off acetone from the per-p-toluic acid product solution, obtained by autooxidizing p-tolualdehyde with air in the absence of catalyst in acetone as a solvent.
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    Synthesis routes and methods IV

    Procedure details

    Following the procedure of Example 16 and employing 4.84 g. (0.115 mol) of 57% sodium hydride, 23.5 g. (0.115 mol) of trimethylsulfonium iodide and 11.9 g. (0.099 mol) of p-tolualdehyde there is obtained p-methylstyrene oxide.
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    Synthesis routes and methods V

    Procedure details

    Analogously to Example 1a), 1.4 g of product is obtained from 5.13 g of ammonium acetate, 886 μl of cyanoacetic acid ethyl ester, 1.14 ml of cyclohexylmethyl ketone and 1 g of 4-methylbenzaldehyde.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-Methylbenzaldehyde
    Reactant of Route 2
    4-Methylbenzaldehyde
    Reactant of Route 3
    4-Methylbenzaldehyde
    Reactant of Route 4
    4-Methylbenzaldehyde
    Reactant of Route 5
    4-Methylbenzaldehyde
    Reactant of Route 6
    4-Methylbenzaldehyde
    Customer
    Q & A

    Q1: What is the molecular formula and weight of 4-methylbenzaldehyde?

    A1: this compound has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.

    Q2: How can this compound be spectroscopically characterized?

    A: this compound exhibits characteristic spectroscopic signatures. For instance, it shows a negative 7J(CHO, CH3) coupling constant of −0.030 Hz in CS2/C6D12/TMS and (−)0.035 Hz in acetone-d6 solutions at 297 K, a phenomenon attributed to the significant contribution of a valence bond structure with an ionic carbonyl bond. []

    Q3: What are the common synthetic applications of this compound?

    A: this compound serves as a versatile building block in organic synthesis. It is commonly employed in condensation reactions, such as the Claisen-Schmidt condensation, to produce chalcones. [] Additionally, it can undergo benzoin condensation in the presence of a cyanide ion catalyst to form α-hydroxy ketones. []

    Q4: How does this compound react in the presence of thiosemicarbazide?

    A: The reaction of this compound with thiosemicarbazide leads to the formation of this compound thiosemicarbazone. This compound is characterized by an intramolecular N—H⋯N hydrogen bond, which stabilizes its molecular conformation. []

    Q5: Can this compound be used to synthesize polymers?

    A: Yes, this compound can be used as a starting material for polymer synthesis. For example, it can be converted to 2-alkoxy-4-methylbenzaldehydes, which then form Schiff bases. These Schiff bases undergo intermolecular self-condensation in alkaline conditions to yield oligo- and poly(1,4-phenyleneethenylene)s with a regular constitution and (E)-configuration. []

    Q6: Can this compound be used as a starting material for the synthesis of heterocyclic compounds?

    A: Absolutely. this compound plays a crucial role in constructing various heterocycles. For instance, it reacts with 6-aminopyrimidine-2,4(1H,3H)-dione and 5,5-dimethyl-1,3-cyclohexanedione to yield 8,8-dimethyl-5-(4-methylphenyl)-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. [] It also acts as a precursor in synthesizing 2,3-dihydro-1H-pyrrolo[1,2-a]indoles through a series of reactions, starting with its conversion to 2-bromo-5-methoxy-4-methylbenzaldehyde. []

    Q7: How do derivatives of this compound, specifically benzaldehyde derivatives, interact with human and mouse CYP2A enzymes?

    A: Benzaldehyde derivatives demonstrate differential inhibition of human CYP2A6 and mouse CYP2A5 enzymes. This compound and 4-methoxybenzaldehyde exhibit potent inhibition of CYP2A6 with Kic values of 0.36 µM and 0.73 µM, respectively. Notably, except for 4-methoxybenzaldehyde, all tested compounds showed differential inhibition of CYP2A5 and CYP2A6. []

    Q8: How is this compound employed in the synthesis of metal complexes?

    A: this compound serves as a precursor for ligands used in the synthesis of transition metal complexes. For example, it can react with 2-amino-6-nitrobenzothiazole to produce Schiff base ligands, which subsequently coordinate with Co(II), Ni(II), and Cu(II) ions to form complexes with octahedral or square planar/tetrahedral geometries. []

    Q9: How does water influence the aerobic oxidation of this compound in the presence of cobalt-based catalysts?

    A: The presence of water significantly influences the aerobic oxidation of this compound catalyzed by cobalt-based catalysts (Co, Co/Mn/Br, and Co/Mn). Increasing water concentration in acetic acid leads to a decrease in the rates of elementary steps in both Co/Br and Co/Mn/Br catalyzed reactions. This behavior is attributed to the replacement of acetic acid ligands with water ligands in the coordination sphere of the catalyst metals. []

    Q10: What is the role of this compound in the synthesis of porphyrin complexes?

    A: this compound acts as a key reactant in the synthesis of porphyrins like 5,10,15,20-tetrakis(4-tolyl)porphyrin [H2TTP]. In this reaction, this compound condenses with pyrrole in propionic acid to yield the desired porphyrin structure. []

    Q11: What is the antifungal activity of D-glucosamine Schiff base derived from this compound?

    A: The D-glucosamine Schiff base synthesized from this compound exhibits good antifungal activity against Colletotrichum musae and Colletotrichum gloeosporioides. []

    Q12: Are there any reported applications of this compound in the context of enantioselective catalysis?

    A: Yes, this compound is used as a substrate in enantioselective aldol reactions catalyzed by chiral organocatalysts. Specifically, (R)- or (S)-PicAm-2 has been shown to catalyze the aldol reaction between cyclohexanone and this compound with high enantioselectivity (95-99% ee). []

    Q13: What is the role of this compound in flavor and fragrance applications?

    A: this compound is a known flavor and fragrance compound. It is identified as a key compound contributing to the popcorn flavor in fragrant rice varieties. [] Additionally, it is found as a bound volatile in kiwifruit, released upon enzymatic hydrolysis. []

    Q14: Are there any reported cosmetic or dermatological uses of this compound?

    A: Yes, this compound is reported as a component in cosmetic or dermatological preparations. The proportion of this compound and other benzaldehydes used in such formulations is typically less than 5 wt%, and often less than 1 wt%, based on the total weight of the preparation. []

    Q15: What are the applications of microporous polyaminal networks synthesized using this compound?

    A: Microporous polyaminal networks synthesized using this compound, such as PAN-MP, have potential applications in gas adsorption. These materials, characterized by their high surface area and tunable pore sizes, exhibit high CO2 adsorption capacities and selectivities over N2 and CH4, making them promising candidates for carbon capture and gas separation technologies. []

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